5-Iodo-2-({[(4-propoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid
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Overview
Description
5-IODO-2-[[[(4-PROPOXYBENZOYL)AMINO]THIOXOMETHYL]AMINO]-BENZOIC ACID is a complex organic compound with the molecular formula C18H17IN2O4S and a molecular weight of 484.31 g/mol . This compound is characterized by the presence of iodine, a propoxybenzoyl group, and a thioxomethyl group attached to a benzoic acid core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 5-IODO-2-[[[(4-PROPOXYBENZOYL)AMINO]THIOXOMETHYL]AMINO]-BENZOIC ACID involves multiple steps. One common synthetic route includes the following steps:
Formation of the Propoxybenzoyl Intermediate: The initial step involves the reaction of 4-propoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with an amine to form the propoxybenzoyl amide.
Introduction of the Thioxomethyl Group: The propoxybenzoyl amide is then treated with a thioxomethylating agent, such as carbon disulfide, in the presence of a base to introduce the thioxomethyl group.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
5-IODO-2-[[[(4-PROPOXYBENZOYL)AMINO]THIOXOMETHYL]AMINO]-BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thioxomethyl group to a thiol or sulfide.
Scientific Research Applications
5-IODO-2-[[[(4-PROPOXYBENZOYL)AMINO]THIOXOMETHYL]AMINO]-BENZOIC ACID has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-IODO-2-[[[(4-PROPOXYBENZOYL)AMINO]THIOXOMETHYL]AMINO]-BENZOIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes .
Comparison with Similar Compounds
Similar compounds to 5-IODO-2-[[[(4-PROPOXYBENZOYL)AMINO]THIOXOMETHYL]AMINO]-BENZOIC ACID include other iodinated benzoic acids and thioxomethyl derivatives. These compounds share similar structural features but differ in their specific substituents and functional groups. The uniqueness of 5-IODO-2-[[[(4-PROPOXYBENZOYL)AMINO]THIOXOMETHYL]AMINO]-BENZOIC ACID lies in its combination of iodine, propoxybenzoyl, and thioxomethyl groups, which confer distinct chemical and biological properties .
Similar Compounds
- 5-Iodo-2-aminobenzoic acid
- 4-Propoxybenzoic acid
- Thioxomethylbenzoic acid derivatives
Properties
Molecular Formula |
C18H17IN2O4S |
---|---|
Molecular Weight |
484.3 g/mol |
IUPAC Name |
5-iodo-2-[(4-propoxybenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C18H17IN2O4S/c1-2-9-25-13-6-3-11(4-7-13)16(22)21-18(26)20-15-8-5-12(19)10-14(15)17(23)24/h3-8,10H,2,9H2,1H3,(H,23,24)(H2,20,21,22,26) |
InChI Key |
HQUVLNVSNIYUTR-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)I)C(=O)O |
Origin of Product |
United States |
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